

# In-Depth Technical Guide: Salicylamide O-acetic acid (CAS Number: 25395-22-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Identification and Properties**

**Salicylamide O-acetic acid**, with the CAS number 25395-22-6, is a derivative of salicylic acid. [1] It is also known by synonyms such as 2-(2-carbamoylphenoxy)acetic acid and (ortho-carbamoylphenoxy)acetic acid.[1] This compound integrates a salicylamide structure with an acetic acid moiety, which may confer unique chemical and biological properties.[1]

Table 1: Physicochemical Properties of Salicylamide O-acetic acid

| Property          | Value                                         | Source |
|-------------------|-----------------------------------------------|--------|
| CAS Number        | 25395-22-6                                    | [1]    |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub> | [1]    |
| Molecular Weight  | 195.17 g/mol                                  | [1]    |
| IUPAC Name        | 2-(2-carbamoylphenoxy)acetic acid             | [1]    |
| Melting Point     | 221 °C                                        | [2]    |
| Appearance        | Crystals                                      | [3]    |
| Solubility        | Soluble in aqueous alkali                     | [3]    |



## **Synthesis and Manufacturing**

While specific, detailed industrial synthesis protocols for **Salicylamide O-acetic acid** are proprietary, a general laboratory-scale synthesis can be described. One common approach involves the reaction of salicylamide with a haloacetic acid ester in the presence of a base, followed by hydrolysis of the resulting ester.

A patent describes a method for preparing salicylamide acetate from salicylaldehyde using an amino-protecting agent and subsequent acid hydrolysis, suggesting a scalable synthetic route. [4] Another patented method for synthesizing salicylamide involves the reaction of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in acetic acid with a catalyst.[4]

Experimental Protocol: Conceptual Synthesis of Salicylamide O-acetic acid

- O-Alkylation of Salicylamide: Salicylamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
- A slight molar excess of a base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide.
- An equimolar amount of an ethyl haloacetate, typically ethyl bromoacetate, is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
- Hydrolysis: Upon completion of the O-alkylation, the resulting ester intermediate is hydrolyzed. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.
- After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the Salicylamide O-acetic acid.
- The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).



Logical Workflow for Synthesis:



Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Salicylamide O-acetic acid.

# Biological Activity and Potential Therapeutic Applications

**Salicylamide O-acetic acid** is reported to have analgesic, anti-inflammatory, and antipyretic properties, similar to other salicylates.[3] It is structurally related to salicylic acid, the active metabolite of aspirin, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1]

## **Anti-inflammatory and Analgesic Activity**

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of prostaglandin synthesis by COX enzymes.[5] While direct evidence for **Salicylamide O-acetic acid** is limited, its structural similarity to salicylamide suggests it may act as a COX inhibitor.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)

### Foundational & Exploratory





This widely used and reproducible model can be employed to evaluate the anti-inflammatory activity of **Salicylamide O-acetic acid**.[6]

- Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
- Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of Salicylamide O-acetic acid.
- Drug Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.
- Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
- Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema:





Click to download full resolution via product page

Caption: Workflow for the carrageenan-induced paw edema assay.

# Mechanism of Action: Cyclooxygenase (COX) Inhibition and NF-κB Signaling

The primary mechanism of action for salicylates is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[5]

Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[7] Inhibition of NF-κB







activation can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: NF-кВ Activation and Potential Inhibition by Salicylamide O-acetic acid





Click to download full resolution via product page

Caption: Potential inhibition of the NF-kB signaling pathway.



Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric COX inhibitor screening assay can be used to determine the IC<sub>50</sub> values of **Salicylamide O-acetic acid** for COX-1 and COX-2.

- Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe.
- Procedure: The assay is typically performed in a 96-well plate format.
- The test compound (Salicylamide O-acetic acid) at various concentrations is pre-incubated with the COX enzyme.
- The reaction is initiated by the addition of arachidonic acid.
- The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance.
- Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀
  value is determined by plotting the percent inhibition against the log of the compound
  concentration.

## **Pharmacokinetics and Toxicology**

Specific pharmacokinetic data for **Salicylamide O-acetic acid** is not readily available in the public domain. However, data from its parent compound, salicylamide, can provide some insights. Salicylamide is rapidly absorbed and extensively metabolized.[1]

Table 2: Pharmacokinetic Parameters of Salicylamide (for reference)



| Parameter                                | Value                      | Species | Dose           | Source |
|------------------------------------------|----------------------------|---------|----------------|--------|
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes              | Human   | 650 mg - 2.6 g | [1]    |
| Urinary Excretion                        | 90-100% within<br>24 hours | Human   | 150 mg - 1 g   | [1]    |

#### Toxicology

Limited direct toxicological data is available for **Salicylamide O-acetic acid**. For the related compound N-acetyl-salicylamide, the oral LD<sub>50</sub> in rats is 2 g/kg, and in mice, it is >5 g/kg.[8]

Experimental Protocol: Acute Oral Toxicity (LD50 Determination)

This study is conducted to determine the median lethal dose (LD50) of a substance.

- Animals: Typically, rats or mice of a single sex are used.
- Procedure: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.
- Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.

## **Analytical Methodology**

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of **Salicylamide O-acetic acid** and its metabolites in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC Method for Quantification

Instrumentation: A standard HPLC system with a UV detector.



- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like phosphoric acid to control the pH.
- Detection: UV detection at a wavelength determined by the UV spectrum of Salicylamide Oacetic acid.
- Sample Preparation: For biological samples, protein precipitation followed by centrifugation or solid-phase extraction may be necessary.
- Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.

Workflow for HPLC Method Development and Validation:



Click to download full resolution via product page



Caption: Workflow for HPLC method development and validation.

### **Conclusion and Future Directions**

Salicylamide O-acetic acid is a compound with potential analgesic and anti-inflammatory properties, likely acting through the inhibition of COX enzymes and modulation of the NF-κB signaling pathway. While its chemical properties and general synthetic approaches are understood, there is a notable lack of specific quantitative biological, pharmacokinetic, and toxicological data in publicly available literature. Further in-depth studies are required to fully characterize its pharmacological profile and assess its therapeutic potential. Future research should focus on obtaining quantitative data on its COX-1/COX-2 selectivity, elucidating its precise mechanism of action on inflammatory signaling pathways, and conducting comprehensive pharmacokinetic and toxicological studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Carrageenan induced Paw Edema Model Creative Biolabs [creative-biolabs.com]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105646269A Synthetic method of salicylamide Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A study of the effect of salicylic acetic acid on a lymphocyte cell model of cellular activation and proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RTECS NUMBER-VN6650000-Chemical Toxicity Database [drugfuture.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [In-Depth Technical Guide: Salicylamide O-acetic acid (CAS Number: 25395-22-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209234#salicylamide-o-acetic-acid-cas-number-25395-22-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com